4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride
Overview
Description
4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride is a synthetic organic compound with the molecular formula C17H27Cl2NO It is characterized by the presence of a piperidine ring, a tert-butyl group, and a chlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with tert-butyl bromide to form 2-(tert-butyl)-4-chlorophenol. This intermediate is then reacted with ethylene oxide to produce 2-[2-(tert-butyl)-4-chlorophenoxy]ethanol. Finally, the ethanol derivative is reacted with piperidine under acidic conditions to yield the target compound, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of 4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[2-(Tert-butyl)-4-methoxyphenoxy]-ethyl}piperidine hydrochloride
- 4-{2-[2-(Tert-butyl)-4-fluorophenoxy]-ethyl}piperidine hydrochloride
- 4-{2-[2-(Tert-butyl)-4-bromophenoxy]-ethyl}piperidine hydrochloride
Uniqueness
4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride is unique due to the presence of the chlorophenoxy moiety, which imparts specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c1-17(2,3)15-12-14(18)4-5-16(15)20-11-8-13-6-9-19-10-7-13;/h4-5,12-13,19H,6-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFHQGNHMRMKFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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